RUBOXISTAURIN - 169939-91-7

RUBOXISTAURIN

Catalog Number: EVT-1485273
CAS Number: 169939-91-7
Molecular Formula: C28H28N4O3
Molecular Weight: 468.554
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ruboxistaurin is a synthetic compound primarily recognized for its role as a selective inhibitor of protein kinase C beta. It has garnered attention for its potential therapeutic applications, particularly in the treatment of diabetic retinopathy, macular edema, and nephropathy. This compound is characterized by its complex molecular structure and specific biochemical activity that targets various signaling pathways involved in cellular regulation.

Source and Classification

Ruboxistaurin was initially developed as a part of research into the pharmacological effects of protein kinase C inhibitors. It is classified as a bisindolylmaleimide derivative, which reflects its structural composition and mode of action. The compound has been studied extensively for its effects on various biological processes, particularly those related to insulin signaling and neuroprotection.

Synthesis Analysis

Methods and Technical Details

The synthesis of ruboxistaurin involves several intricate steps, beginning with the preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate. The process includes:

  1. Deprotection: Transforming L-2-deoxyribose 1-cyano-3,4-dibenzoate to 1-cyano L-2-deoxyribose.
  2. Oxidative Cleavage: Converting 1-cyano L-2-deoxyribose to (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile.
  3. Transformation: Changing the hydroxy compound into methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxy-ethoxy)-propyl ester.
  4. Coupling Reaction: This ester is coupled with 1-substituted-3,4-bis(3-indolyl)maleimide to produce ruboxistaurin .

The synthesis also explores various strategies for macrocyclization and linker preparation, indicating the complexity and versatility of the synthetic routes employed .

Molecular Structure Analysis

Structure and Data

Ruboxistaurin's molecular formula is C23H25N3O5C_{23}H_{25}N_{3}O_{5}, and it has a molar mass of approximately 421.46 g/mol. The structural representation includes multiple indole rings and a maleimide moiety, which are crucial for its biological activity. X-ray crystallography has been utilized to confirm its absolute configuration, providing insights into its three-dimensional arrangement .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing ruboxistaurin include:

  • Hydrogenation: The cyano group in one of the intermediates is hydrogenated to form a primary amine.
  • Methylation: The amino group undergoes methylation in subsequent steps to yield the final product.
  • Hydrolysis: Maleimide is hydrolyzed to anhydride using ethanolic potassium hydroxide, facilitating the formation of the target compound .

These reactions highlight the careful manipulation of functional groups to achieve the desired pharmacological properties.

Mechanism of Action

Process and Data

Ruboxistaurin exerts its pharmacological effects primarily through inhibition of protein kinase C beta. This inhibition disrupts various signaling pathways that are crucial for cellular responses to insulin and other growth factors. Studies indicate that ruboxistaurin can significantly reduce cocaine-stimulated increases in dopamine levels, suggesting its role in modulating neurotransmitter release . The mechanism involves interaction at the ATP binding site of protein kinase C isoforms, leading to a decrease in their phosphotransferase activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ruboxistaurin exhibits several notable physical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Chemical analyses have characterized ruboxistaurin's behavior under various conditions, confirming its potential efficacy as a therapeutic agent while also identifying areas for further research into its stability profiles .

Applications

Scientific Uses

Ruboxistaurin has been primarily investigated for its therapeutic applications in:

  • Diabetic Retinopathy: Its ability to inhibit protein kinase C beta makes it a candidate for preventing retinal damage associated with diabetes.
  • Neuroprotection: Research suggests that ruboxistaurin may protect against neurodegeneration by modulating dopaminergic signaling pathways.
  • Addiction Studies: It has been shown to attenuate the effects of stimulants like cocaine and amphetamine, indicating potential applications in addiction therapies .
Introduction to Protein Kinase C-β (PKC-β) in Diabetic Pathophysiology

Protein kinase C-β (PKC-β) belongs to the conventional PKC subfamily, activated by diacylglycerol (DAG) and calcium. Under hyperglycemic conditions, elevated glucose flux through the glycolytic pathway increases de novo synthesis of DAG, a key activator of PKC isoforms. This leads to sustained PKC-β activation, which orchestrates redox imbalances, vascular dysfunction, and tissue damage characteristic of diabetic microvascular complications. The PKC-β isoform exists as two splice variants (βI and βII), both implicated in diabetic pathophysiology due to their abundance in vascular tissues and heightened sensitivity to glucose-induced DAG fluctuations.

Role of PKC-β Isoforms in Hyperglycemia-Induced Microvascular Complications

Hyperglycemia-driven PKC-β activation contributes to diabetic complications through three primary mechanisms: altered hemodynamics, increased vascular permeability, and extracellular matrix (ECM) accumulation. These processes manifest distinctly in target organs—retina, kidneys, and nerves.

Pathophysiological Pathways

PKC-β activation stimulates NADPH oxidase, amplifying reactive oxygen species (ROS) production and creating a feed-forward loop of oxidative stress. This disrupts endothelial function and promotes cytokine production (e.g., VEGF, TGF-β1). Key cellular consequences include:

  • Blood flow dysregulation: PKC-β enhances vasoconstrictor sensitivity (e.g., prostaglandins) and suppresses endothelial nitric oxide synthase (eNOS), reducing microvascular perfusion.
  • Vascular permeability: VEGF overexpression, mediated by PKC-β, disrupts endothelial tight junctions in retinopathy and nephropathy.
  • ECM remodeling: PKC-β upregulates fibronectin, collagen IV, and hyaluronan synthase 2 (HAS2), driving basement membrane thickening.

Table 1: PKC-β-Mediated Pathways in Diabetic Complications

ComplicationKey Effector MoleculesCellular OutcomeExperimental Evidence
NephropathyVEGF, TGF-β1, NOX4Podocyte loss, ECM accumulation, albuminuriaPKC-α/β inhibition reduced albuminuria by 80% in Zucker rats [4]
RetinopathyVEGF, ROS, ICAM-1Vascular leakage, leukostasis, angiogenesisPKC-β knockout mice resisted retinal VEGF resistance [1] [3]
NeuropathyNF-κB, pro-inflammatory cytokinesReduced nerve conduction velocity, endothelial dysfunctionRuboxistaurin improved nerve blood flow by 35% in clinical trials [6]

Organ-Specific Manifestations

  • Diabetic Nephropathy: PKC-β activation in glomerular mesangial cells promotes TGF-β1 and fibronectin expression, exacerbating glomerulosclerosis. Podocyte injury via nephrin downregulation further impairs filtration barrier integrity [1] [3] [4].
  • Diabetic Retinopathy: Retinal PKC-β induces VEGF overexpression, increasing vascular permeability and pathological angiogenesis. Concurrent ROS production accelerates pericyte apoptosis and capillary occlusion [1] [6].
  • Diabetic Neuropathy: Endoneurial blood flow deficits arise from PKC-β-mediated vasoconstriction and impaired neurovascular coupling, contributing to sensory nerve dysfunction [6].

Biochemical Rationale for PKC-β Inhibition in Diabetic Complications

Molecular Targeting Strategy

Ruboxistaurin (LY333531), a bisindolylmaleimide compound, competitively inhibits the ATP-binding site within the catalytic domain of PKC-β (C3 domain). Its selectivity arises from:

  • Structural specificity: The indole ring system interacts with hydrophobic residues unique to PKC-β’s kinase domain.
  • Isoform selectivity: Ruboxistaurin exhibits 20–50-fold greater potency for PKC-β (IC₅₀ = 4.7 nM) than for α, δ, or ε isoforms, sparing protective PKC isoforms (e.g., PKC-ε) critical for renal and neural homeostasis [2] [5] [7].

Preclinical and Clinical Evidence

In vivo studies demonstrate that PKC-β inhibition interrupts pathogenic cascades:

  • Renal protection: Ruboxistaurin reduced glomerular ROS production by 60% in diabetic rats and attenuated albuminuria by normalizing nephrin expression and podocyte function [1] [4].
  • Retinal benefits: Inhibiting PKC-β prevented VEGF-induced vascular permeability and improved retinal hemodynamics in diabetic dogs without altering systemic glucose levels [6].
  • Neuropathic improvements: Restored microvascular blood flow in peripheral nerves, correlating with enhanced nerve conduction velocity [6].

Table 2: Ruboxistaurin in Clinical Development for Diabetic Complications

Trial PhasePatient CohortPrimary OutcomeReference
Phase IIT2DM with retinopathy40% reduction in microaneurysm progression [5] [7]
Phase IIIT2DM with neuropathy30% improvement in vibration perception [5] [7]
Phase IIIT1DM/T2DM with nephropathyStabilized eGFR decline vs. placebo [4] [5]

Mechanistic Synergy with Current Therapies

Ruboxistaurin complements conventional therapies by targeting pathways downstream of hyperglycemia:

  • ROS mitigation: Suppresses NADPH oxidase activation, reducing oxidative damage independent of glycemic control [1] [6].
  • VEGF signaling modulation: Restores angiogenic balance without inducing VEGF resistance, a limitation of anti-VEGF monotherapies [1] [3].
  • Metabolic memory interruption: Attenuates DAG-PKC-β signaling despite prior glycemic fluctuations, potentially reversing established vascular damage [6].

Properties

CAS Number

169939-91-7

Product Name

RUBOXISTAURIN

Molecular Formula

C28H28N4O3

Molecular Weight

468.554

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.